

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of α -Humulene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Humulene

Cat. No.: B10785927

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -**Humulene**, also known as α -caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, most notably in hops (*Humulus lupulus*), from which it derives its name.[1][2] It is a significant contributor to the characteristic aroma of hops and beer.[3] Beyond its aromatic properties, α -**humulene** has garnered considerable interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[4][5] This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and key experimental protocols related to α -**humulene**, tailored for professionals in research and drug development.

Chemical Structure

α -**Humulene** is a sesquiterpene with the molecular formula $C_{15}H_{24}$. [6] Its structure is characterized by an 11-membered ring containing three non-conjugated double bonds. [2] The systematic IUPAC name for the most common isomer is (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene. [6]

The key structural features include:

- An 11-membered macrocycle: This large ring structure imparts significant conformational flexibility to the molecule.
- Three trisubstituted double bonds: These are located at positions 1, 4, and 8 of the cycloundecatriene ring and are all in the E (trans) configuration in the most stable and common isomer.[6]
- Four methyl groups: Two of these are geminal (attached to the same carbon atom, C6), one is at C2, and one is at C9.

Stereoisomerism

The stereochemistry of α -**humulene** is a critical aspect of its chemical identity and biological activity.

Geometric Isomerism

The presence of three double bonds within the 11-membered ring gives rise to the possibility of geometric isomerism. The most prevalent and naturally occurring isomer is the (1E,4E,8E)-stereoisomer.[6] Other geometric isomers are possible but are less common.

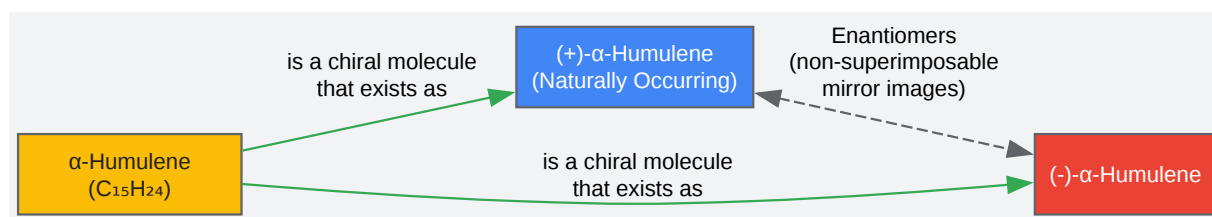
Enantiomers

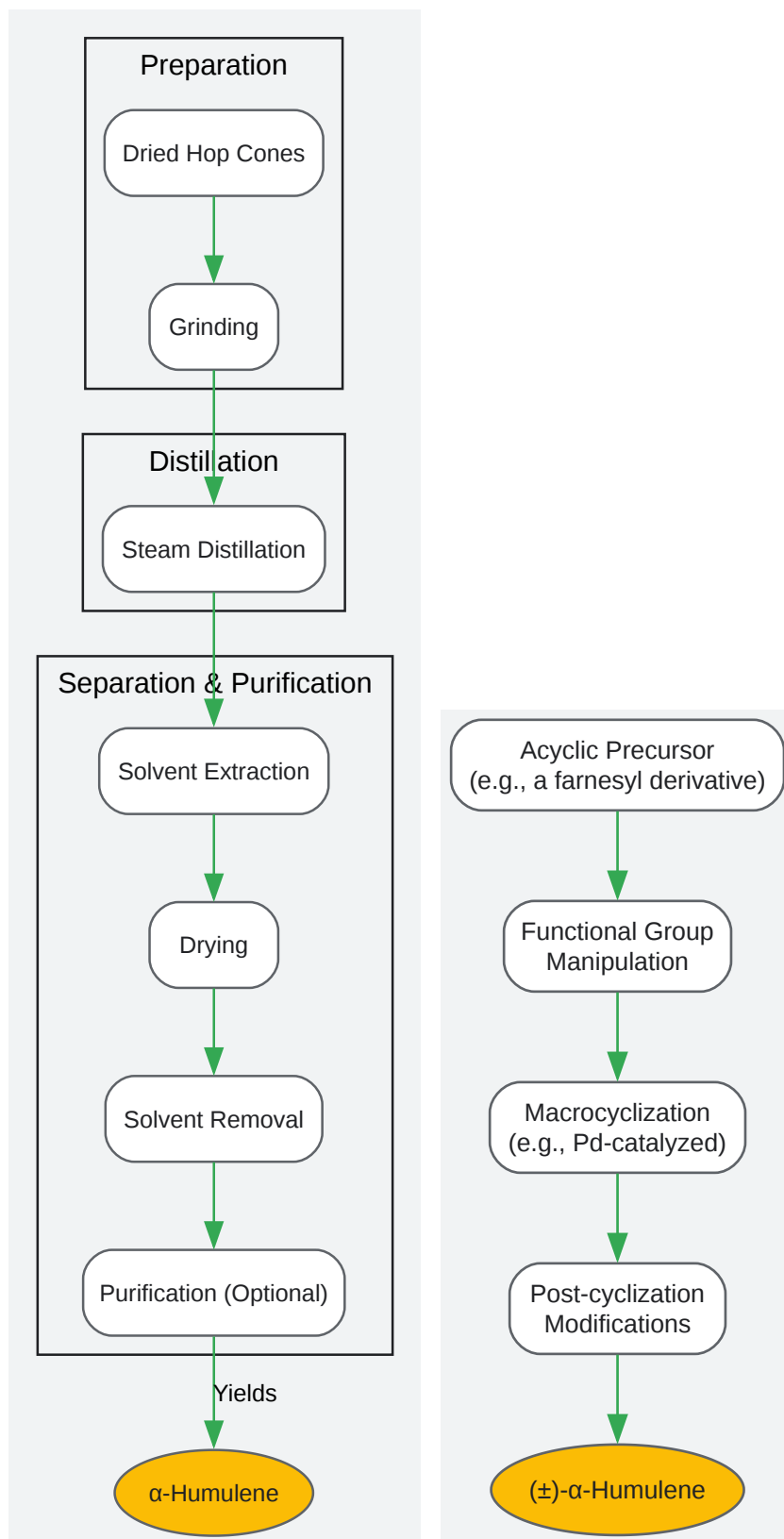
α -**Humulene** possesses a single chiral center at the C9 position, which bears a methyl group and a hydrogen atom. This chirality means that α -**humulene** can exist as a pair of enantiomers:

- (+)- α -**Humulene**: This is the naturally occurring enantiomer. While the specific rotation is positive, the absolute configuration at the C9 chiral center has not been definitively assigned as R or S in the readily available literature.
- (-)- α -**Humulene**: This is the corresponding enantiomer.

The biological activities of these enantiomers can differ, highlighting the importance of stereoselective synthesis and analysis in drug development.

The relationship between the enantiomers of α -**humulene** can be visualized as follows:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. engineering.iastate.edu [engineering.iastate.edu]
- 2. Humulene - Wikipedia [en.wikipedia.org]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Translation of α -humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Humulene | C₁₅H₂₄ | CID 5281520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereoisomers of α -Humulene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10785927#humulene-chemical-structure-and-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com